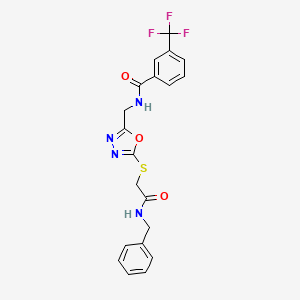

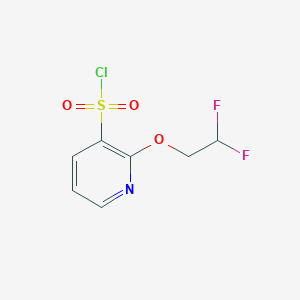

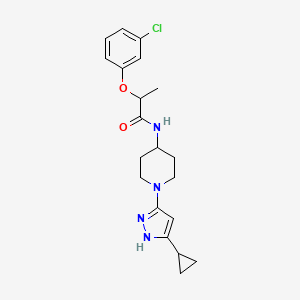

2,4-dichloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H8Cl3N3O2 and its molecular weight is 368.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A series of compounds related to 2,4-dichloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities. These compounds, including variations with substituted phenyl groups and different chemical modifications, have shown moderate to excellent anticancer activities across various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). This highlights the potential of 1,3,4-oxadiazole derivatives in cancer treatment research, offering a promising avenue for the development of new therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Compounds bearing the 1,3,4-oxadiazole moiety, including those similar to the specified chemical structure, have been shown to exhibit significant antimicrobial and antifungal activities. These substances have been tested against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungi like Candida albicans, displaying varying degrees of effectiveness. This suggests their potential use in developing new antimicrobial and antifungal agents, contributing to the ongoing fight against resistant strains of bacteria and fungi (Kapadiya et al., 2020).

Antimycobacterial Screening

Further research into the applications of 1,3,4-oxadiazole derivatives, including this compound, has identified potent antimycobacterial activities. Specifically, these compounds have been evaluated against Mycobacterium tuberculosis H37Rv, with some derivatives showing promising lead molecule characteristics for further drug development due to their significant activity and low toxicity in normal cell lines (Nayak et al., 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives, related to the specified chemical, have been synthesized and assessed for their nematocidal activities. Some of these compounds have shown good efficacy against Bursaphelenchus xylophilus, a parasitic nematode causing significant damage to pine trees. This indicates their potential as lead compounds for the development of new nematicides, highlighting a promising area for agricultural research (Liu et al., 2022).

Mechanism of Action

Benzamides

This compound is a type of benzamide, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . Benzamides have a wide range of applications and are known to exhibit various biological activities, including antitumoral and anticonvulsive activities .

Arylamines

Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology . They are known to react with acyl chloride compounds to form various benzamide derivatives .

Dichlorobenzoyl Chloride Derivatives

The compound is a derivative of 3,5-dichlorobenzoyl chloride, which is an important substrate in the syntheses of various benzamide derivatives .

Properties

IUPAC Name |

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3O2/c16-8-5-6-9(12(18)7-8)13(22)19-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNNGRCWZHNPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

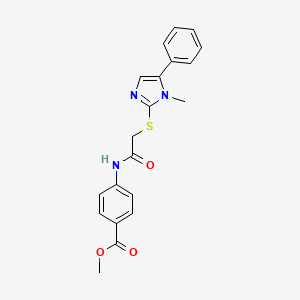

![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2560233.png)